molecular formula C11H14Cl2N2 B1332504 1-(2,6-Dichlorobenzyl)piperazine CAS No. 102292-50-2

1-(2,6-Dichlorobenzyl)piperazine

Cat. No. B1332504
M. Wt: 245.14 g/mol
InChI Key: WQTPGHSKQDVCQQ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)piperazine is a chemical compound that falls within the class of piperazines, which are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. Piperazines are known for their diverse range of biological activities and are commonly used as intermediates in the synthesis of pharmaceuticals. Although the provided papers do not directly discuss 1-(2,6-Dichlorobenzyl)piperazine, they do provide insights into the synthesis, structure, and properties of related piperazine derivatives, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of a 1,4-piperazine-2,5-dione derivative was achieved over six steps from a specific starting material, yielding a 23% overall yield . Similarly, the preparation of 1-(2,3-dichlorophenyl)piperazine was described through two synthetic routes, with the better route yielding a total of 53.3% . These methods often involve reactions such as alkylation, acidulation, reduction, and hydrolysis, which are likely relevant to the synthesis of 1-(2,6-Dichlorobenzyl)piperazine as well .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their cyclic nature and the presence of substituents that can influence their properties and reactivity. For example, a study on a 2,6-dimethyl piperazine derivative revealed a chair conformation of the piperazine ring with methyl groups in equatorial positions . The structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H-NMR, indicating that similar analytical techniques would be applicable for the structural determination of 1-(2,6-Dichlorobenzyl)piperazine .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, often facilitated by their nitrogen atoms. The reactivity can be influenced by the nature of the substituents attached to the piperazine ring. For instance, the synthesis of certain piperazine-containing benzazepinones involved reactions with N-aryl-2-chloroacetamides and acyl chlorides . These reactions are indicative of the potential chemical transformations that 1-(2,6-Dichlorobenzyl)piperazine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The presence of different substituents can lead to the formation of polymorphic crystalline forms, as seen in the case of a piperazinedione derivative, which exhibited different hydrogen-bonding networks in its polymorphs . The solubility, melting point, and stability of these compounds can vary significantly based on their molecular conformation and intermolecular interactions. The biological activity of piperazine derivatives, such as bradycardic and vasorelaxant activities, is also a notable property that has been studied in some derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Quan (2006) discusses the synthesis of 1-(2,3-dichlorophenyl)piperazine, a similar compound, from 2,6-dichloro-nitrobenzene and piperazine. This process involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006).
  • Chemical Characterization : The structure of these compounds is usually confirmed using IR and 1H-NMR techniques, as seen in multiple studies (Li Ning-wei, 2006).

Therapeutic and Biological Applications

  • Antidiabetic Potential : Piperazine derivatives, such as 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, have been identified as potent antidiabetic agents in rat models of diabetes. They notably increase insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
  • Antitumor Activity : Piperazinediones, which are closely related to 1-(2,6-Dichlorobenzyl)piperazine, have shown antitumor activity against various cancer cell lines, including leukemia and breast cancer (Mancilla et al., 2002).
  • Central Pharmacological Activity : Many piperazine derivatives exhibit central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).
  • Diverse Therapeutic Uses : Piperazine compounds are used in various therapeutic areas, such as anticancer, antiviral, and anti-inflammatory treatments. Their structural modification significantly influences their medicinal potential (Rathi et al., 2016).

Novel Syntheses and Applications

  • Asymmetric Piperazines : Asymmetric piperazines have been synthesized with varying biological activities, such as impacting the central nervous system and blood pressure (Korzycka et al., 1986).
  • Enantiomerically Pure Piperazines : Chiral amino acids have been transformed into enantiomerically pure piperazines, serving as scaffolds for library synthesis or intermediates for novel piperazine compounds (Chamakuri et al., 2018).

Specific Pharmacological Effects

  • Serotonin Receptor Agonism : Some derivatives act as serotonin receptor agonists, influencing serotonin binding and turnover in the brain (Fuller et al., 1978).
  • Anticancer and Antiviral Properties : Certain piperazine derivatives show promise as anticancer and antiviral agents, highlighting their diverse pharmacological applications (Yarim et al., 2012); (Romero et al., 1994).

Safety And Hazards

1-(2,6-Dichlorobenzyl)piperazine is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTPGHSKQDVCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354376
Record name 1-(2,6-Dichlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorobenzyl)piperazine

CAS RN

102292-50-2
Record name 1-(2,6-Dichlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-Dichlorobenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
Based on the literature-reported compensatory effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds …
Number of citations: 52 www.sciencedirect.com
A Kharbanda, L Zhang, D Saha, P Tran, K Xu… - European journal of …, 2021 - Elsevier
TGFβ is crucial for the homeostasis of epithelial and neural tissues, wound repair, and regulating immune responses. Its dysregulation is associated with a vast number of diseases, of …
Number of citations: 3 www.sciencedirect.com
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu
ME Welsch, A Kaplan, JM Chambers, ME Stokes… - Cell, 2017 - cell.com
Design of small molecules that disrupt protein-protein interactions, including the interaction of RAS proteins and their effectors, may provide chemical probes and therapeutic agents. We …
Number of citations: 246 www.cell.com
ME Welsch - 2015 - academiccommons.columbia.edu
The major challenge with disrupting protein-protein interactions (PPIs) is the substantially lower surface area encompassed by a small molecule compared to that of a proteinprotein …
Number of citations: 2 academiccommons.columbia.edu
A Kharbanda - 2021 - search.proquest.com
The last few decades, have seen remarkable progress in cancer immunotherapy, a treatment strategy to overcome these mechanisms to elicit or amplify an immune response against …
Number of citations: 0 search.proquest.com

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